molecular formula C13H18N2O6S B15140880 5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine

5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine

Cat. No.: B15140880
M. Wt: 330.36 g/mol
InChI Key: BETDENPMPLSMTA-IPILIZDMSA-N
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Description

5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine involves several steps, typically starting with the protection of the hydroxyl groups of the nucleosideThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .

Scientific Research Applications

5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine is unique due to its specific structure, which allows it to target indolent lymphoid malignancies effectively. Its mechanism of action, involving the inhibition of DNA synthesis and induction of apoptosis, is also distinct compared to other nucleoside analogs .

Properties

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C13H18N2O6S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)15-3-6(4-16)10(18)14-12(15)22/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,22)/t7-,8?,9+,11-/m1/s1

InChI Key

BETDENPMPLSMTA-IPILIZDMSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=C(C(=O)NC3=S)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CO)CO)C

Origin of Product

United States

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